molecular formula C17H19ClN4O2 B4433213 2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B4433213
M. Wt: 346.8 g/mol
InChI Key: HQMUNGLNKSNHGR-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated ethanone under basic conditions to form the phenoxy intermediate.

    Piperazine Coupling: The phenoxy intermediate is then reacted with 4-(2-pyrimidinyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound is explored for its potential use in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)-N’-[(Z)-2H-pyrrol-2-ylidenemethyl]acetohydrazide
  • Butanoic acid, 4-(4-chloro-2-methylphenoxy)-

Uniqueness

2-(4-Chloro-3-methylphenoxy)-1-[4-(2-pyrimidinyl)piperazino]-1-ethanone is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-13-11-14(3-4-15(13)18)24-12-16(23)21-7-9-22(10-8-21)17-19-5-2-6-20-17/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMUNGLNKSNHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE
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2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE
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2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE
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2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE
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2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE
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2-(4-CHLORO-3-METHYLPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE

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